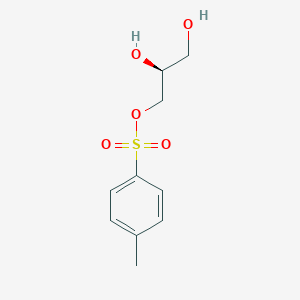
(S)-1-Tosyloxy-2,3-propanediol
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Proteomics Research
- Application : “(S)-1-Tosyloxy-2,3-propanediol” is a biochemical used for proteomics research . Proteomics is a large field of study that focuses on proteins, particularly their structures and functions.
Bioelectronic Applications
- Application : While not directly mentioned, compounds similar to “(S)-1-Tosyloxy-2,3-propanediol” have been used in the development of hybrid materials for bioelectronic applications .
- Method : A novel hybrid material was developed with robust mechanical strength, electrical performance, and biocompatibility . This involved the integration of different compounds to form a distinctive aerogel network within a hydrogel .
- Results : The hybrid material exhibited remarkable electrochemical performance, with a specific capacitance of 149.6 F/g at 1 A/g current density and a capacitance retention of 82.3% after 1000 cycles at 5 A/g . It also maintained stable electrochemical performance even after folding at angles of 90° and 135° and stretching to 50% strain for 30 cycles .
High Molecular Weight Polyesters
- Application : Compounds similar to “(S)-1-Tosyloxy-2,3-propanediol”, such as 1,3-propanediol, have been used in the production of high molecular weight polyesters .
- Method : The specific methods of application would depend on the particular process or experiment being conducted. In general, these compounds can be polymerized to form high molecular weight polyesters .
- Results : The resulting polyesters have potential applications in various areas, including plastics .
Resin Applications
- Application : Compounds similar to “(S)-1-Tosyloxy-2,3-propanediol”, such as 1,3-propanediol, have been used in the production of polyester resins . These resins are important raw materials for a myriad of applications especially in the field of coatings and radical curing polymers, such as wood and powder coatings, molding compounds, and UV-curing applications .
- Method : The specific methods of application would depend on the particular process or experiment being conducted. In general, these compounds can be polymerized to form polyester resins .
- Results : The resulting polyester resins have potential applications in various areas, including coatings and radical curing polymers .
Polyurethanes and Polycarbonates
- Application : Compounds similar to “(S)-1-Tosyloxy-2,3-propanediol”, such as 1,3-propanediol, have been used in the production of polyurethanes and polycarbonates .
- Method : The specific methods of application would depend on the particular process or experiment being conducted. In general, these compounds can be polymerized to form polyurethanes and polycarbonates .
- Results : The resulting polyurethanes and polycarbonates have potential applications in various areas, including plastics .
Enhancement of Unsaturated Polyester Resins
- Application : Compounds similar to “(S)-1-Tosyloxy-2,3-propanediol”, such as 2-Methyl 1,3-Propanediol (MPO), have been used to enhance unsaturated polyester resins .
- Method : The specific methods of application would depend on the particular process or experiment being conducted. In general, these compounds can be used to enhance the properties of unsaturated polyester resins .
- Results : The resulting enhanced unsaturated polyester resins have potential applications in various areas, including composites, gelcoats, and coatings .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQNMODTAFTGHS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453099 | |
| Record name | (S)-1-TOSYLOXY-2,3-PROPANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Tosyloxy-2,3-propanediol | |
CAS RN |
50765-70-3 | |
| Record name | (S)-1-TOSYLOXY-2,3-PROPANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



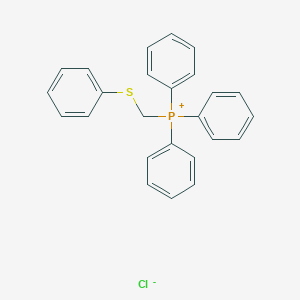
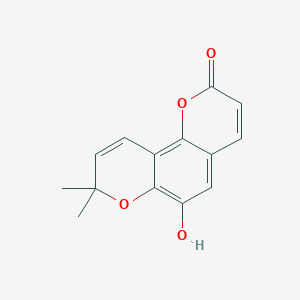
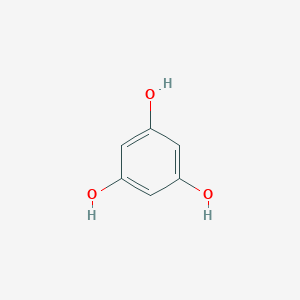
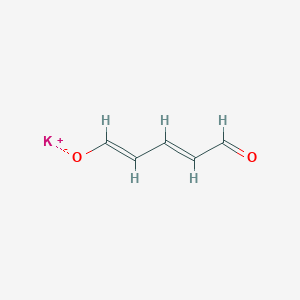
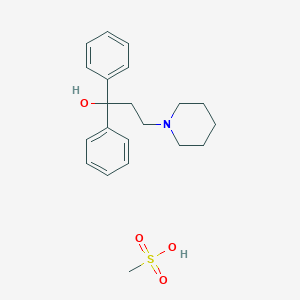

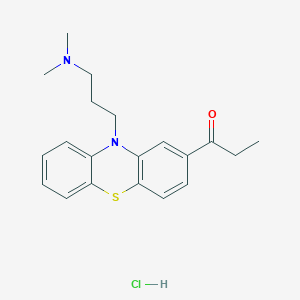

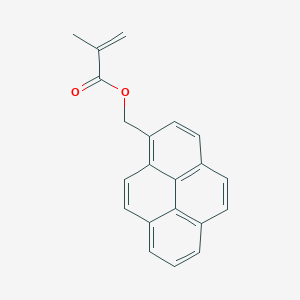
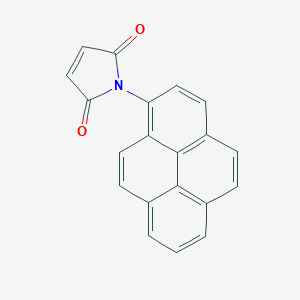
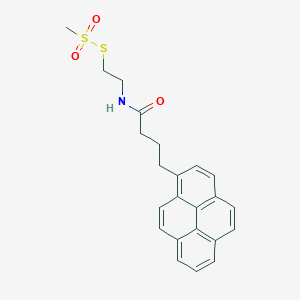
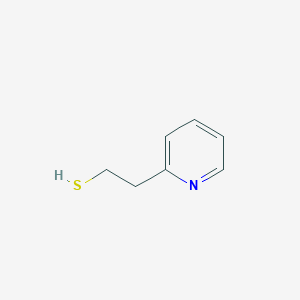
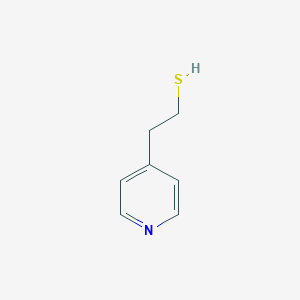
![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)